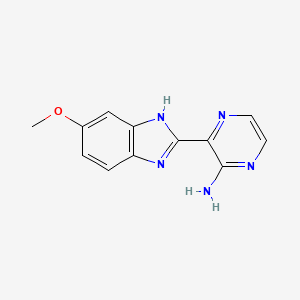![molecular formula C11H11N5O4S B7588942 4-[3-(Tetrazol-1-yl)thiophene-2-carbonyl]morpholine-2-carboxylic acid](/img/structure/B7588942.png)
4-[3-(Tetrazol-1-yl)thiophene-2-carbonyl]morpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Tetrazol-1-yl)thiophene-2-carbonyl]morpholine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the tetrazole family and is known for its unique properties that make it a valuable tool for scientific investigations.
Mechanism of Action
The mechanism of action of 4-[3-(Tetrazol-1-yl)thiophene-2-carbonyl]morpholine-2-carboxylic acid is not well understood. However, it is believed that this compound interacts with specific proteins and enzymes in cells, leading to changes in their activity and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[3-(Tetrazol-1-yl)thiophene-2-carbonyl]morpholine-2-carboxylic acid are still being investigated. However, preliminary studies have shown that this compound can modulate the activity of certain enzymes and proteins, leading to changes in cell signaling pathways and gene expression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[3-(Tetrazol-1-yl)thiophene-2-carbonyl]morpholine-2-carboxylic acid in lab experiments is its unique properties, which make it a valuable tool for studying biological systems. However, this compound also has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for research involving 4-[3-(Tetrazol-1-yl)thiophene-2-carbonyl]morpholine-2-carboxylic acid. Some of these include:
1. Investigating the mechanism of action of this compound in more detail to better understand how it interacts with specific proteins and enzymes.
2. Developing new synthetic methods for producing this compound that are more efficient and cost-effective.
3. Exploring the potential applications of this compound in drug discovery and molecular imaging.
4. Studying the biochemical and physiological effects of this compound in different cell types and organisms to gain a better understanding of its potential uses.
Conclusion
In conclusion, 4-[3-(Tetrazol-1-yl)thiophene-2-carbonyl]morpholine-2-carboxylic acid is a valuable tool for scientific research. This compound has unique properties that make it useful for studying biological systems and has potential applications in drug discovery, biochemical assays, and molecular imaging. Further research is needed to fully understand the mechanism of action of this compound and explore its potential uses in different fields.
Synthesis Methods
The synthesis of 4-[3-(Tetrazol-1-yl)thiophene-2-carbonyl]morpholine-2-carboxylic acid is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-(morpholin-4-yl)acetic acid with thionyl chloride to produce 2-(morpholin-4-yl)acetyl chloride. This intermediate is then reacted with 3-(tetrazol-1-yl)thiophene-2-carboxylic acid to produce the final product.
Scientific Research Applications
The unique properties of 4-[3-(Tetrazol-1-yl)thiophene-2-carbonyl]morpholine-2-carboxylic acid make it a valuable tool for scientific research. This compound has been used in a wide range of applications, including drug discovery, biochemical assays, and molecular imaging.
properties
IUPAC Name |
4-[3-(tetrazol-1-yl)thiophene-2-carbonyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O4S/c17-10(15-2-3-20-8(5-15)11(18)19)9-7(1-4-21-9)16-6-12-13-14-16/h1,4,6,8H,2-3,5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXSYTBPAKHUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(C=CS2)N3C=NN=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Tetrazol-1-yl)thiophene-2-carbonyl]morpholine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)

![4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7588884.png)
![3-[(2-Methylcyclopentyl)amino]benzamide](/img/structure/B7588888.png)




![4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588944.png)

![4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B7588955.png)
![4-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588960.png)
![4-[(3-Propan-2-yloxyphenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B7588966.png)